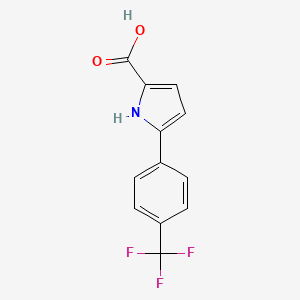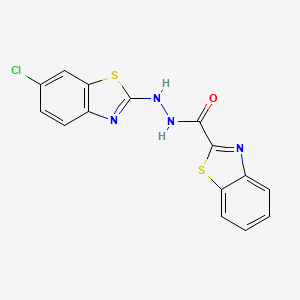![molecular formula C18H20N6O3S2 B2587011 (4-(ベンゾ[c][1,2,5]チアジアゾール-4-イルスルホニル)ピペラジン-1-イル)(4,5,6,7-テトラヒドロピラゾロ[1,5-a]ピリジン-3-イル)メタノン CAS No. 2034588-07-1](/img/structure/B2587011.png)
(4-(ベンゾ[c][1,2,5]チアジアゾール-4-イルスルホニル)ピペラジン-1-イル)(4,5,6,7-テトラヒドロピラゾロ[1,5-a]ピリジン-3-イル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C18H20N6O3S2 and its molecular weight is 432.52. The purity is usually 95%.
BenchChem offers high-quality (4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
光起電力および有機光起電力セル(OPV)
ベンゾ[c][1,2,5]チアジアゾール(BTZ)モチーフは、有機光起電力デバイスにおける電子受容体として広く研究されてきました。研究者らは、電子受容基と組み合わせることで電荷分離を促進し、デバイス効率を向上させるD–A(ドナー–アクセプター)システムにおけるその使用を検討してきました。 この化合物は強力な電子受容特性を持つため、次世代太陽電池の有望な候補です .
蛍光センサーおよび生体イメージングプローブ
BTZ基は蛍光性部分としても機能します。科学者たちは、それを様々な蛍光センサーや生体イメージングプローブに使用してきました。これらの用途には、脂質滴イメージング、ミトコンドリア可視化、および細胞膜研究が含まれます。 この化合物は励起時に光を放出できるため、細胞構造やプロセスを可視化するために役立ちます .
光触媒作用と持続可能な化学
BTZベースの光触媒は、主に不均一系(金属有機構造体や共役多孔質ポリマーなど)で研究されてきましたが、最近の関心は可視光有機光触媒にあります。これらの代替物は、貴金属ベースの光触媒を置き換えることを目的としています。 BTZ誘導体の光電子および光物理特性を微調整することで、研究者は有機変換のための持続可能な光触媒系を開発できます .
光を用いたトレーサブル反応
光を「トレーサブル」試薬として使用する光レドックス触媒は、注目を集めています。しかし、現在の光レドックス触媒における貴金属のコストと希少性は、環境問題を引き起こします。BTZベースの有機光触媒は、その代替手段を提供します。 研究者は、より有利なレドックス電位と効率的な光レドックス反応を達成するために、その特性を研究しています .
色素増感太陽電池(DSSC)およびOLED
2,1,3-ベンゾチアジアゾールを内部アクセプターとして組み込んだドナー-アクセプター-ドナー(D-A-A)構造は、光起電力用途で研究されてきました。これらには、色素増感太陽電池(DSSC)および有機発光ダイオード(OLED)が含まれます。 この化合物の電子特性は、効率的な電荷輸送と発光に貢献します .
癌光線力学療法(PDT)
研究者たちは、癌PDTのためのデュアルターゲティング光増感剤を開発しています。これらの化合物は、近赤外線(NIR)発光を示し、活性酸素種を生成し、良好な生体適合性を備えています。この化合物は直接関連していませんが、この分野は癌治療のための効率的な光増感剤設計に対する幅広い関心を示しています .
特性
IUPAC Name |
[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O3S2/c25-18(13-12-19-24-7-2-1-5-15(13)24)22-8-10-23(11-9-22)29(26,27)16-6-3-4-14-17(16)21-28-20-14/h3-4,6,12H,1-2,5,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVPOAXWARZUISK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC=CC5=NSN=C54)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[4-(ADAMANTAN-1-YL)PHENOXY]-3-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZIN-1-YL]PROPAN-2-OL](/img/structure/B2586928.png)
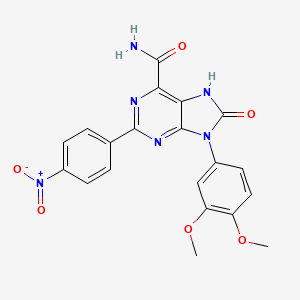
![8-[4-(diphenylmethyl)piperazin-1-yl]-3-methyl-7-[2-(pyrimidin-2-ylsulfanyl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2586932.png)
![3-(4-Ethoxybenzoyl)-6-methoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline hydrochloride](/img/structure/B2586935.png)
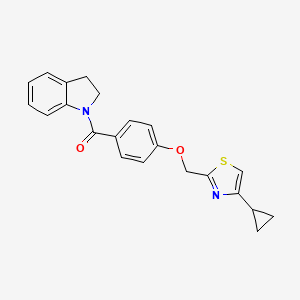
![7-methyl-3-(4-(methylsulfonyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2586937.png)
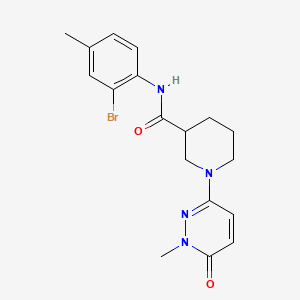
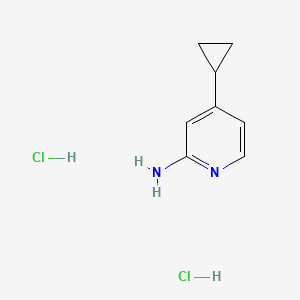
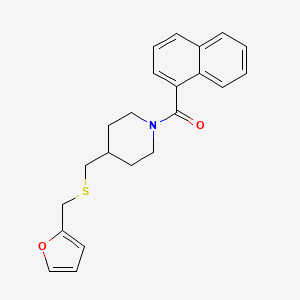
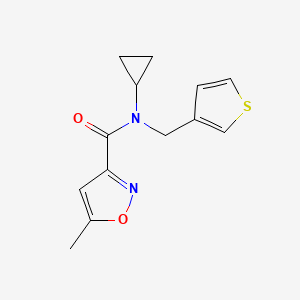
![2-ethoxy-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2586942.png)
